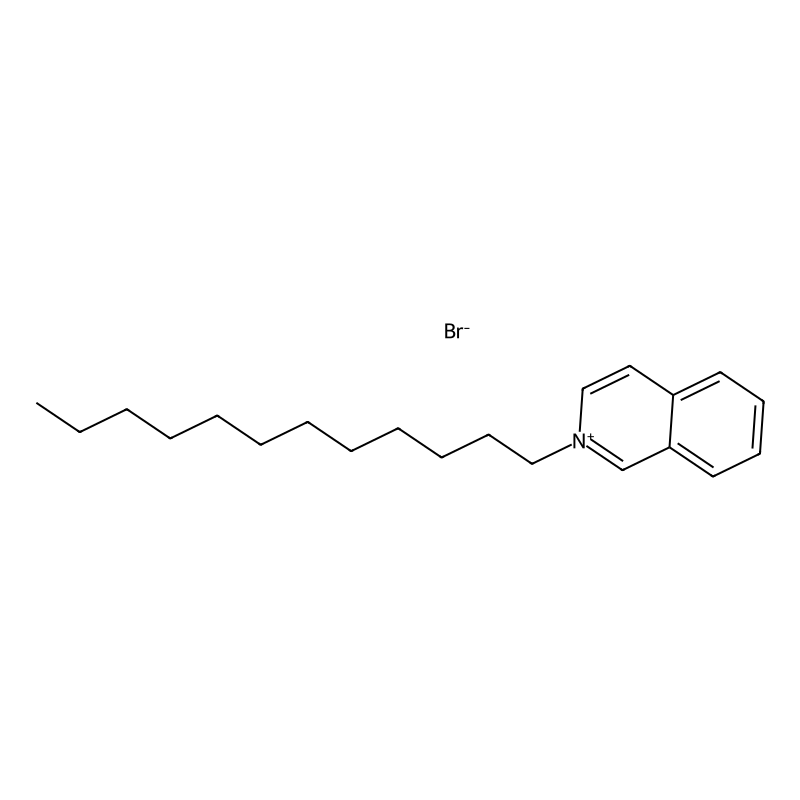

Lauryl isoquinolinium bromide

C21H32BrN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C21H32BrN

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Profile & Proposed Mechanism of Action

Lauryl Isoquinolinium Bromide is an organic salt with the CAS Number 93-23-2 [1]. Its primary documented use is as a hair growth inhibitor in cosmetic products [2] [3]. It is believed to work through a targeted cytotoxic effect.

The proposed mechanism involves the selective destruction of the germinative cells within the hair follicle [2] [3]. By targeting these specific cells responsible for hair growth, the compound aims to inhibit hair development without affecting the surrounding skin cells. This mechanism is analogous to the action of certain anti-cancer agents that induce apoptosis (programmed cell death) in rapidly dividing cells [4]. The following diagram illustrates this proposed pathway.

Technical Data Summary

The table below consolidates the available physicochemical, safety, and application data for this compound.

| Property Category | Details |

|---|

| Core Identifiers | CAS No.: 93-23-2 [1] [5] Molecular Formula: C₂₁H₃₂BrN [1] Molecular Weight: 378.4 g/mol [1] INCI Name: this compound [3] Synonyms: Dodecylisoquinolinium bromide, Isothan, Isothan Q-15, NSC-20909 [1] [5] [6] | | Physicochemical Properties | Melting Point: >110°C (with decomposition) [1] Appearance: Off-White to Yellow solid [1] Solubility: Slightly soluble in Chloroform and Methanol [1] Stability: Very hygroscopic; should be stored refrigerated under an inert atmosphere [1] | | Safety & Toxicology | Hazard Profile: Poison by ingestion. A severe eye irritant. Combustible when exposed to heat or flame [5]. Decomposition: When heated, it emits toxic fumes of Br⁻ and NOₓ [5]. Regulatory Status: Has an FDA UNII (Unique Ingredient Identifier) of 09TM5K0O34 [1] [6]. It has been used as an over-the-counter drug ingredient [5]. | | Primary Function | Hair growth delayer (targets germinative cells of hair follicles) [2] [3]. | | Other Functions | Antimicrobial, antistatic agent, surfactant, and deodorant in cosmetics [7] [3]. |

Research Considerations and Safety

For researchers, several key considerations emerge from the available data:

- Mechanistic Evidence: The proposed mechanism of action—inducing apoptosis in hair follicle cells [4]—is plausible but requires further validation through controlled in vitro and in vivo studies. The current evidence is primarily inferred from the mechanism of similar-acting compounds.

- Safety Profile: The compound has a documented toxicological profile. It is a poison by ingestion and a severe eye irritant [5]. Furthermore, its hygroscopic nature demands specific storage conditions (refrigerated, under inert atmosphere) to maintain stability [1].

- Lack of Clinical Data: A significant gap exists in the available search results regarding detailed pharmacokinetics, systemic absorption, long-term toxicity studies, and robust clinical trials confirming its efficacy and safety for long-term topical use in humans [8].

Conclusion

This compound is a quaternary ammonium compound with a documented use as a targeted hair growth inhibitor. While its basic chemical and toxicological properties are well-characterized, the underlying scientific literature lacks depth. The proposed apoptotic mechanism and the compound's selectivity for hair follicle cells present interesting avenues for research. However, its significant toxicity profile and the absence of detailed clinical data highlight the need for further investigation to fully establish its efficacy and safety margin for cosmetic or therapeutic applications.

References

- 1. | 93-23-2 this compound [chemicalbook.com]

- 2. CAS 93-23-2 Lauryl - Alfa Chemistry Isoquinolinium Bromide [cosmetics.alfa-chemistry.com]

- 3. | Cosmetic Ingredients Guide this compound [ci.guide]

- 4. Revisiting Hair Removal Solutions - The Ingredients List [theingredientslist.ca]

- 5. CAS No.93-23-2, LAURYL Suppliers ISOQUINOLINIUM BROMIDE [lookchem.com]

- 6. UNII - 09TM5K0O34 [precision.fda.gov]

- 7. (Cas 93-23-2) | Trusted Global... This compound [parchem.com]

- 8. Does Inhibitif hair reducing serum work? Science and a ... [labmuffin.com]

Technical Profile of Isoquinolinium-Based SAILs

Isoquinolinium-based Surface-Active Ionic Liquids (SAILs) combine the amphiphilic structure of surfactants with the unique properties of ionic liquids, such as high thermal stability and tunable physicochemical behavior [1]. The core structure features an isoquinolinium cation as the hydrophilic head group and a long alkyl chain (e.g., lauryl, tetradecyl) as the hydrophobic tail, typically paired with bromide or other anions [2] [3].

The tables below summarize key technical data for two common isoquinolinium SAILs and their mixed systems.

Table 1: Core Properties of Isoquinolinium-Based SAILs

| Property | Dodecylisoquinolinium Bromide ([C12iQuin][Br]) | Tetradecylisoquinolinium Bromide ([C14iQuin][Br]) |

|---|

| Molecular Structure | Cation: C12H25-C9H6N+ Anion: Br- | Cation: C14H29-C9H6N+ Anion: Br- | | Critical Micelle Concentration (CMC) | ~0.92 mM [3] | Lower than [C12iQuin][Br] [2] | | Minimum Surface Tension (γcmc) | ~38.5 mN/m [3] | Information not specific in search results | | Minimum Area per Molecule (Amin) | ~0.73 nm² [3] | Information not specific in search results | | Key Characteristic | Efficient adsorption at interfaces [3] | Stronger hydrophobicity promotes self-assembly at lower concentrations [2] |

Table 2: Synergistic Properties in Mixed Systems with DTAB [2]

| System / Parameter | Ideal CMC (cmc*) | Micellar Mole Fraction of SAIL (X1m) | Micellar Interaction Parameter (βm) |

|---|---|---|---|

| [C12iQuin][Br] + DTAB | Calculated via Clint's model | Calculated via Rubingh's model | Strongly negative (approx. -6.94) |

| [C14iQuin][Br] + DTAB | Calculated via Clint's model | Calculated via Rubingh's model | Strongly negative (approx. -8.53) |

| Interpretation | Reference point for non-ideal behavior | Actual SAIL fraction in mixed micelle is higher than in solution | Negative value indicates strong synergistic attraction, making mixed micelles more stable than pure ones. |

Key Experimental Methodologies

The characterization of these SAILs relies on a suite of established techniques. The workflow below illustrates the relationship between the primary experimental methods and the data they produce.

Experimental techniques for characterizing SAILs and their derived parameters.

Here are the detailed methodologies for the key experiments shown in the diagram:

Surface Tension Measurements

- Purpose: Determines the CMC, adsorption efficiency (pC20), and parameters like surface excess concentration (Γcmc), surface pressure (Πcmc), and minimum area per molecule (Amin) [2] [3].

- Protocol: The surface tension of aqueous SAIL solutions is measured across a concentration range (e.g., from 0.01 mM to well above the CMC) using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). The CMC is identified as the sharp break point in the plot of surface tension vs. log(concentration). Surface parameters are calculated using the Gibbs adsorption isotherm [3].

Conductometry

- Purpose: Used for ionic surfactants to determine the CMC and thermodynamic parameters of micellization (ΔGm, ΔHm, ΔSm) [2] [4].

- Protocol: The specific conductivity (κ) of the SAIL solution is measured while progressively increasing its concentration at different constant temperatures. The CMC is the point where the slope of the conductivity vs. concentration plot changes. Thermodynamic parameters are derived from the temperature dependence of the CMC [2] [4].

Dynamic Light Scattering (DLS) and Turbidity

- Purpose: Characterizes the size, size distribution (polydispersity index), and stability of the micelles or SAIL-polymer complexes in solution [3].

- Protocol: A monochromatic laser is shone through the micellar solution, and the fluctuations in the intensity of the scattered light are analyzed to determine the hydrodynamic diameter of the particles. Turbidity measurements (optical density at a specific wavelength, e.g., 500 nm) can complement DLS to assess aggregation and complex formation [3].

Proton Nuclear Magnetic Resonance (1H NMR)

- Purpose: Provides molecular-level insight into micellization and intermolecular interactions within mixed systems [2].

- Protocol: 1H NMR spectra are recorded for SAILs in D2O, both below and above the CMC. Changes in chemical shifts (δ) of proton signals upon micellization indicate the microenvironment of different molecular regions. Peak broadening or merging suggests the growth of micelles and restricted molecular motion [2].

Implications for Drug Development

The properties of isoquinolinium-based SAILs offer several promising avenues for pharmaceutical applications:

- Enhanced Drug Solubilization and Bioavailability: Their low CMC and synergistic mixing with conventional surfactants like DTAB enable the formation of stable mixed micelles at low total concentrations. These micelles can effectively encapsulate and solubilize poorly water-soluble drugs, protecting them from enzymatic degradation and increasing their bioavailability [4] [1].

- Antimicrobial Potential: The isoquinolinium moiety is structurally similar to other bioactive nitrogen-containing heterocycles known for antimicrobial activity. This suggests potential for these SAILs to be developed as antimicrobial agents or preservatives in formulations [3] [1].

- Component in Surfactant-Free Microemulsions: While not directly observed for isoquinolinium SAILs in the results, the broader class of Ionic Liquids is being explored as the polar phase in surfactant-free microemulsions (SFMEs) [5]. This innovative approach could be applied to isoquinolinium SAILs to create simple, low-irritancy, and effective templates for drug delivery systems.

Future Research Directions

To fully harness the potential of these materials, future research should focus on:

- Comprehensive Toxicology: Establishing detailed cytotoxicity and in vivo safety profiles is a critical step before therapeutic application [1] [6].

- Application in Specific Formulations: Exploring their use in designing nanoemulsions, liposomes, and nanoparticles for targeted ocular, dermal, or systemic drug delivery, building on general nanotechnology trends [6].

- Expanding Chemical Diversity: Synthesizing and evaluating analogs with different alkyl chain lengths and counter-anions to finely tune properties for specific drug delivery tasks [1].

References

- 1. (PDF) Ionic : A Comprehensive Review of Their... Liquid Surfactants [academia.edu]

- 2. Interaction study of mixed micellar system of isoquinoline based ... [link.springer.com]

- 3. Interactional behavior of surface active ionic lauryl... liquid [link.springer.com]

- 4. A recent overview of surfactant – drug interactions and their... [pmc.ncbi.nlm.nih.gov]

- 5. based Ionic -free microemulsion as a new liquid ... surfactant protocol [nature.com]

- 6. Nanotechnology-based ocular drug systems: recent advances... delivery [jnanobiotechnology.biomedcentral.com]

synthesis of lauryl isoquinolinium bromide

Chemical Identity & Properties

The table below summarizes the key identifiers and physical characteristics of lauryl isoquinolinium bromide from chemical databases [1] [2].

| Property | Value |

|---|---|

| CAS Number | 93-23-2 [1] [2] |

| Molecular Formula | C₂₁H₃₂BrN [1] [2] |

| Molecular Weight | 378.4 g/mol [1] |

| IUPAC Name | 2-Dodecylisoquinolin-2-ium; bromide [2] |

| Canonical SMILES | CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-] [2] |

| Synonym | 2-Dodecylisoquinolinium bromide [1] [3] |

| Melting Point | >110 °C (decomposes) [1] [2] |

| Physical State | Solid [2] |

| Solubility | Slightly soluble in Chloroform and Methanol [1] |

Synthesis Context & Potential Pathways

The exact synthetic route for this compound is not detailed in the search results. However, its structure provides a strong clue that it is most likely produced via a quaternization reaction.

This is a common method for creating quaternary ammonium compounds (QAS), involving the alkylation of a tertiary amine with a suitable alkyl halide [4]. In this case, the synthesis would involve reacting isoquinoline (a heterocyclic amine) with 1-bromododecane (lauryl bromide).

This diagram illustrates the logical relationship of the proposed quaternization reaction for synthesizing this compound.

Functional Activity & Mechanism

This compound is described in cosmetic science as a hair growth inhibitor [3]. Its proposed mechanism is the selective destruction of the germinative cells within the hair follicle [3]. This action is distinct from physical abrasion and is targeted specifically at the follicle cells responsible for hair growth.

This mechanism aligns with the biological activity of other hair growth inhibitors, which often function by inducing apoptosis (programmed cell death) in rapidly dividing cells, similar to the action of some anti-cancer compounds [5]. The long hydrocarbon chain (dodecyl) makes it a cationic surfactant [4], which likely aids its interaction with and disruption of cell membranes.

References

- 1. | 93-23-2 this compound [chemicalbook.com]

- 2. CAS 93-23-2 Lauryl - Alfa Chemistry isoquinolinium bromide [alfa-chemistry.com]

- 3. | Cosmetic Ingredients Guide this compound [ci.guide]

- 4. Cationic Surfactants: Self-Assembly, Structure-Activity ... [mdpi.com]

- 5. Revisiting Hair Removal Solutions - The Ingredients List [theingredientslist.ca]

2-dodecylisoquinolinium bromide properties

Core Properties & Biological Activity

Chemical Identification

- IUPAC Name: 2-Dodecylisoquinolin-2-ium bromide

- Synonyms: Lauryl isoquinolinium bromide; Isothan Q-15; Dodecylisoquinolinium bromide [1].

- CAS Registry Number: 93-23-2 [1].

- Molecular Formula: C₂₁H₃₂BrN (based on supplier data) [1].

- Appearance: Brown crystals [2].

- Solubility: Slightly soluble in chloroform and methanol [1].

- Stability: Classified as very hygroscopic, requiring storage under an inert atmosphere and refrigeration [1].

Mechanism of Action The compound is a quaternary ammonium salt (QAS). Its primary, though not exclusive, mechanism of action is the disruption of microbial cell membranes [3] [4]. The positively charged nitrogen head group electrostatically interacts with the negatively charged bacterial cell surface, replacing stabilizing divalent cations like Mg²⁺ and Ca²⁺. Subsequently, the hydrophobic dodecyl (C12) alkyl chain embeds itself into the phospholipid bilayer. This insertion perturbs the membrane's integrity, leading to loss of fluidity, permeabilization, and eventual cell death [3] [2]. The positive charge is considered a critical determinant of its biocidal activity [3].

Antimicrobial Efficacy and Cytotoxicity The biological activity of 2-dodecylisoquinolinium bromide and its analogs is influenced by the length of the alkyl chain. Research indicates that a C12 chain often demonstrates optimal activity against gram-positive bacteria [3] [2].

Table 1: Biological Activity Profile of N-Alkylisoquinolinium Salts This table synthesizes comparative data for the C12 homologue and its analogs against key pathogens. Activity is indicated by Minimum Inhibitory Concentration (MIC) values in µg/mL, where lower numbers indicate greater potency.

| Alkyl Chain Length | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Cytotoxicity (CHO-K1 cell viability) |

|---|---|---|---|

| C12 (Dodecyl) | Excellent activity [2] | Good activity [2] | Data for specific homologue not provided in search results |

| C14 (Tetradecyl) | Excellent activity (e.g., compound 14) [2] | Good activity (e.g., compound 14) [2] | Cytotoxicity generally increases with alkyl chain length [2] |

| C16 (Hexadecyl) | Excellent activity (e.g., compound 15) [2] | Reduced activity compared to C14 [2] | Cytotoxicity generally increases with alkyl chain length [2] |

A key finding from recent studies is that the introduction of a hydroxyl moiety to the isoquinolinium core (creating 5-hydroxyisoquinolinium salts) did not enhance antimicrobial efficacy as hypothesized. Instead, the non-hydroxylated isoquinolinium salts, including the dodecyl derivative, generally showed superior and broader-spectrum activity [2].

Detailed Experimental Protocols

The following methodologies are standard for evaluating such compounds, as reflected in the research [3] [2].

1. Synthesis of 2-Dodecylisoquinolinium Bromide

- Reaction: N-alkylation of isoquinoline with 1-bromododecane.

- Procedure: Stir a mixture of isoquinoline and 1-bromododecane in a suitable anhydrous solvent (e.g., acetonitrile) under reflux conditions for 48 hours [2].

- Work-up and Purification: After cooling, the crude product is obtained as crystals via precipitation or crystallization from a non-solvent like acetone. Further purification can be achieved through recrystallization [2].

- Analysis: Confirm identity and purity using Thin Layer Chromatography (TLC), LC-MS, 1H NMR, and 13C NMR [3] [2].

2. Protocol for Antimicrobial Susceptibility Testing

- Method: Broth microdilution method according to guidelines from CLSI or EUCAST.

- Procedure:

- Prepare a serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

- Standardize the inoculum of the target microbial strains (e.g., S. aureus, E. coli) to approximately 5 × 10⁵ CFU/mL and add to each well.

- Include appropriate controls: growth control (inoculum without compound), sterility control (medium only), and a reference antibiotic control.

- Incubate the plates at 37°C for 18-24 hours.

- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely prevents visible growth [3] [2].

3. Protocol for Cytotoxicity Assessment (MTT Assay)

- Principle: Measures cell metabolic activity as an indicator of cell viability and proliferation.

- Cell Line: Chinese Hamster Ovary cells (CHO-K1) are commonly used.

- Procedure:

- Seed cells in a 96-well plate at a density of ~8,000 cells per well and culture under standard conditions until attached.

- Expose the cells to a range of concentrations of the test compound for a specified period (e.g., 24 hours).

- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for several hours. Living cells reduce MTT to purple formazan crystals.

- Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).

- Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

- Calculate the relative cell viability as a percentage compared to the untreated control cells. A viability above 50% is often considered to indicate low irritation potential [2].

Research Workflow and Logical Relationships

The diagram below outlines the key stages of research and development for 2-dodecylisoquinolinium bromide, from initial design to biological evaluation.

Key Research Findings and Implications

- Chain Length Optimization: The biological activity of QAS is highly dependent on the alkyl chain length. The C12 chain (dodecyl) is frequently identified as optimal for activity against gram-positive bacteria, offering a balance between hydrophobicity and solubility [3] [2].

- Role of Hydroxyl Moieties: Contrary to the initial hypothesis that a hydroxyl group would increase positive charge density and enhance activity, studies on 5-hydroxyisoquinolinium salts showed that this modification did not improve and sometimes reduced antimicrobial efficacy, particularly against gram-negative strains [2].

- Gram-negative Challenge: Gram-negative bacteria are inherently less sensitive to QAS due to the presence of a protective outer membrane, which acts as a permeability barrier [3] [2] [4].

- Toxicity Consideration: Cytotoxicity against mammalian cells is a critical parameter. The haemolytic activity and general toxicity often increase with the hydrophobicity of the alkyl chain, presenting a challenge for therapeutic development [2] [4].

References

surface-active ionic liquid SAIL lauryl isoquinolinium bromide

Technical Overview of Lauryl Isoquinolinium Bromide

This compound is a paramagnetic surface-active ionic liquid (PMSAIL) that combines the properties of surfactants and ionic liquids with magnetic responsiveness [1]. Its structure typically features a twelve-carbon lauryl chain attached to an isoquinolinium cationic head group, paired with a paramagnetic anion such as [FeCl4]− [1].

Key characteristics of this SAIL are summarized in the diagram below:

Key properties of this compound

Quantitative Physicochemical & Surface Property Data

The following table consolidates key quantitative data for this compound and related compounds from experimental studies [1] [2].

| Property | Value for Lauryl Isoquinolinium-based SAIL | Experimental Context / Comparison |

|---|---|---|

| Critical Micelle Concentration (CMC) | Lower than its non-magnetic precursor [1]. | Due to increased hydrophobicity from the [FeCl4]⁻ anion [1]. |

| Surface Tension at CMC (γcmc) | Not explicitly reported for lauryl isquinolinium. | Isoquinolinium-based PMSAILs showed higher adsorption efficiency and lower minimum surface area per molecule (Amin) than imidazolium or pyridinium analogs [1]. |

| Minimum Surface Area per Molecule (Amin) | Lower than imidazolium and pyridinium analogs [1]. | Indicates more efficient packing at the air-water interface, attributed to symmetric head group and π-π interactions [1]. |

| Thermal Decomposition (T5%) | ~186 °C (for dicationic analog with C12 spacer) [2]. | Onset temperature for 5% mass loss, indicates thermal stability [2]. |

| Glass Transition Temperature (Tg) | < 100 °C [1]. | Fulfills a criterion for ionic liquid classification [1]. |

| Melting Point (Tm) | ~69 °C (for monocationic [MC12][dicamba]) [2]. | For a monocationic SAIL with a C12 chain [2]. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments you can reference.

Synthesis of Paramagnetic SAILs (PMSAILs)

This is a common two-step process involving quaternization and metathesis [1].

- Step 1 - Quaternization: Isoquinoline and 1-bromododecane are reacted in acetonitrile under reflux conditions for 24-48 hours. The resulting solid (e.g., this compound) is washed with ethyl acetate and n-hexane, then purified by recrystallization [1].

- Step 2 - Metathesis: The precursor from Step 1 is dissolved in methanol. An aqueous solution of iron salt (e.g.,

FeCl₃·6H₂O) is added dropwise with stirring, often at a 1:1 molar ratio. The paramagnetic SAIL separates and is extracted using an organic solvent like dichloromethane. The organic layer is washed and dried to yield the final product [1].

Surface Tension and Critical Micelle Concentration (CMC) Determination

- Method: The Wilhelmy plate or du Noüy ring method is used with a tensiometer.

- Procedure: A series of aqueous solutions with varying concentrations of the SAIL are prepared. Surface tension is measured for each solution at a constant temperature (e.g., 25°C). The surface tension is plotted against the logarithm of the concentration. The CMC is determined as the point of sharp inflection on this plot [1] [2].

Investigating Interaction with DNA

- UV-Vis Spectroscopy: The hyperchromic effect (increase in absorbance at 260 nm) is monitored upon addition of the SAIL to a DNA solution, indicating binding and potential uncoiling of the DNA helix [1].

- Ethidium Bromide (EtBr) Exclusion Assay: Fluorescence intensity of an EtBr-DNA complex is measured. A decrease in fluorescence upon addition of the SAIL suggests displacement of EtBr, confirming competitive binding to DNA [1].

- Gel Electrophoresis: DNA migration patterns are observed in an agarose gel. Increased concentration of SAIL leads to DNA compaction, seen as slowed migration, and eventual precipitation at high concentrations [1]. This compaction effect is more pronounced for isoquinolinium head groups compared to imidazolium or pyridinium [1].

Antimicrobial Activity Testing

- Protocol: The broth microdilution method is standard.

- Procedure: A bacterial inoculum is prepared to a specific density (~10⁵ CFU/mL) and exposed to serial dilutions of the SAIL in a 96-well plate. The plate is incubated, and the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration that prevents visible growth. The Minimum Bactericidal Concentration (MBC) is found by subculturing from clear wells onto agar plates [2].

Application Workflows and Pathways

The experimental workflow for studying SAIL-DNA interactions and the mechanism of magnetic relaxation are visualized below.

Experimental workflow for SAIL-DNA interaction analysis

Mechanism of paramagnetic SAILs as MRI contrast agents

Research Gaps and Future Directions

The search revealed several areas where information on this compound is currently limited. Future research could focus on:

- Toxicological Profiling: In-depth in vitro and in vivo toxicity studies are needed to assess its safety profile for biomedical applications [3].

- Structure-Activity Relationships (SAR): Systematic studies comparing different alkyl chain lengths and counter-anions on its efficacy and properties [2].

- Drug Delivery Formulation: Detailed protocols for encapsulating active pharmaceutical ingredients and controlled release studies are not fully detailed in the available literature.

- Advanced Machine Learning Modeling: While ML models predict IL properties like surface tension [4], specific models for this compound are not available.

References

- 1. Paramagnetic Surface Active Ionic Liquids: Interaction with ... [sciencedirect.com]

- 2. Surface-Active Ionic Liquids and Surface-Active Quaternary ... [pmc.ncbi.nlm.nih.gov]

- 3. Safety LAURYL Sheets(SDS)... ISOQUINOLINIUM BROMIDE Data [lookchem.com]

- 4. Advanced hybrid machine learning based modeling for ... [nature.com]

thermal stability of lauryl isoquinolinium bromide

Key Physical & Chemical Properties

The table below summarizes the identified quantitative data related to the stability of Lauryl Isoquinolinium Bromide [1].

| Property | Value / Description | Significance / Note |

|---|---|---|

| Melting Point | >110°C (dec.) | Decomposes (dec.) at temperatures above 110°C. [1] |

| Storage Temp. | Refrigerator, under inert atmosphere | Indicates sensitivity to temperature and possibly oxygen or moisture. [1] |

| Physical State | Solid | - [1] |

| Color | Off-White to Yellow | - [1] |

| Stability | Very Hygroscopic | Readily absorbs moisture from the air, which can impact stability and testing. [1] |

Stability Testing Guidelines for Pharmaceuticals

For drug development purposes, stability must be systematically evaluated. The International Council for Harmonisation (ICH) provides the standard framework for these studies [2].

- Objective: Stability studies monitor the quality of a drug substance or product over time under the influence of various environmental factors like temperature, humidity, and light. The goal is to establish a recommended storage condition and a shelf life [2].

- Types of Instability: When planning studies, consider several facets of stability [2]:

- Chemical: Degradation of the active ingredient and formation of impurities.

- Physical: Changes in appearance, dissolution, or particle size.

- Microbiological: Microbial growth in susceptible formulations (e.g., those with high water content).

The standard ICH conditions for stability testing are outlined in the following workflow [2]:

Experimental Design & Handling Considerations

Based on the available information, here are key points to consider when designing experiments for this compound:

- Control Humidity: The compound is described as "very hygroscopic" [1]. Stability studies must control and monitor relative humidity, and the compound should be handled in a controlled, dry environment to prevent moisture uptake that could skew results.

- Avoid High Heat: The decomposition point above 110°C suggests that accelerated studies at 40°C are likely safe, but any processing or handling near or above its decomposition temperature should be avoided [1].

- Inert Atmosphere: The recommended storage under an inert atmosphere suggests susceptibility to oxidation or hydrolysis. Consider using nitrogen or argon purging for long-term stability samples and during any high-temperature processing [1].

- Monitor Multiple Attributes: A stability protocol should assess more than just the active ingredient content. Include tests for [2]:

- Assay/Potency: To measure chemical degradation.

- Related Substances/Impurities: To track degradation products.

- Physical Appearance: Color changes could indicate decomposition.

- Water Content: Critical for a hygroscopic compound.

Critical Information Gaps and Next Steps

The existing data is insufficient for a full stability profile. To proceed with drug development, the following information is essential to generate:

- Detailed Degradation Kinetics: Conduct studies at various elevated temperatures (e.g., 40°C, 60°C, 80°C) to determine the activation energy (Ea) for decomposition, allowing for prediction of shelf life at room temperature.

- Forced Degradation Studies: Expose the compound to harsh conditions (acid, base, oxidation, light, heat) to identify major degradation pathways and products.

- Hygroscopicity Data: Quantify moisture uptake at different humidity levels to inform packaging decisions (e.g., use of desiccants).

- Compatibility Studies: If formulating, test compatibility with common excipients under accelerated stability conditions.

References

micellization behavior of lauryl isoquinolinium bromide

Micellization of Lauryl Isoquinolinium Bromide

I. Chemical Structure and Key Characteristics Lauryl isquinolinium bromide ([C₁₂iQuin]Br) is a cationic surfactant composed of a lauryl (dodecyl) hydrophobic chain attached to an isoquinolinium cationic head group, with bromide as the counter-ion [1]. Its critical micelle concentration (CMC) and surface tension at the CMC (γ cac) are lower than those of analogous compounds like butyl isoquinolinium bromide ([C₄iQuin]Br), octyl isoquinolinium bromide ([C₈iQuin]Br), and lauryl pyridinium bromide ([C₁₂Pyr]Br) [1]. This lower CMC indicates a stronger tendency to form micelles, primarily due to the hydrophobic effect of the long alkyl chain and additional stabilization via π-π stacking interactions between the adjacent, planar isoquinoline rings [1].

II. Summary of Key Experimental Data The table below summarizes quantitative data on its micellization behavior and thermodynamic parameters in aqueous solution.

Table 1: Critical Micelle Concentration (CMC) and Surface Activity

| Compound | CMC (mmol/L) | γ cac (mN/m) | Method | Reference |

|---|---|---|---|---|

| This compound ([C₁₂iQuin]Br) | Lower than [C₁₂Pyr]Br | Lower than [C₁₂Pyr]Br | Surface Tension | [1] |

| Lauryl pyridinium bromide ([C₁₂Pyr]Br) | Higher than [C₁₂iQuin]Br | Higher than [C₁₂iQuin]Br | Surface Tension | [1] |

Table 2: Thermodynamic Parameters of Micellization for [C₁₂iQuin]Br

| Parameter (Unit) | Value | Condition |

|---|---|---|

| Standard Gibbs Free Energy, ΔG°mic (kJ/mol) | Negative (calculated from CMC) | Aqueous Solution |

| Enthalpy, ΔH°mic (kJ/mol) | Decreased (compared to [C₁₂Pyr]Br) | Aqueous Solution |

| Entropy, ΔS°mic (kJ/mol·K) | Positive | Aqueous Solution |

| Enthalpy-Entropy Compensation | Observed | Micellization Process |

III. Experimental Protocols Here are detailed methodologies for key experiments characterizing its micellization.

Protocol 1: Determining CMC via Surface Tension Measurement This method identifies the CMC by measuring the change in surface tension of aqueous solutions with increasing surfactant concentration.

- Solution Preparation: Prepare a series of aqueous [C₁₂iQuin]Br solutions with concentrations spanning from well below to above the expected CMC (e.g., 0.1 mM to 10 mM).

- Measurement: Measure the surface tension (γ) of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).

- Data Plotting and Analysis: Plot surface tension (γ) versus the logarithm of surfactant concentration (ln[C]). The CMC is identified as the point where a sharp break or change in the slope of the curve occurs [2].

Protocol 2: Determining CMC via Electrical Conductivity This method is applicable to ionic surfactants, where micelle formation alters the solution's conductivity.

- Solution Preparation: Prepare a series of [C₁₂iQuin]Br solutions as in Protocol 1.

- Measurement: Measure the specific conductivity (κ) of each solution using a conductivity meter at a constant temperature.

- Data Plotting and Analysis: Plot conductivity (κ) versus surfactant concentration ([C]). The CMC is identified as the point where a distinct change in the slope of the linear plot occurs [1].

Protocol 3: Investigating Molecular Interactions via ¹H NMR Spectroscopy NMR can provide evidence of specific interactions, like π-π stacking, that stabilize the micelles.

- Sample Preparation: Prepare deuterated water (D₂O) solutions of [C₁₂iQuin]Br at concentrations below and above the predetermined CMC.

- Data Acquisition: Record ¹H NMR spectra for both samples.

- Data Analysis: Compare the chemical shifts (δ) of the aromatic protons on the isoquinolinium ring. An upfield shift (shift toward higher magnetic field) for the protons in the solution above the CMC is evidence of ring currents arising from paralleled π-π stacking of adjacent isoquinoline rings in the micellar structure [1].

IV. Thermodynamics of Micellization The standard Gibbs free energy of micellization (ΔG°mic) can be approximated from the CMC. For ionic surfactants like [C₁₂iQuin]Br, a common form of the equation is: ΔG°mic ≈ (1 + β) RT ln(CMC) Where β is the degree of counterion (Br⁻) binding to the micelle, R is the gas constant, and T is the temperature in Kelvin [3]. The micellization of [C₁₂iQuin]Br is an entropy-driven process at room temperature, characterized by a positive ΔS°mic and a negative ΔG°mic, indicating spontaneity [1]. The enthalpy-entropy compensation phenomenon is observed, and the presence of the isoquinoline ring is responsible for a decrease in the enthalpy of micellization (ΔH°mic) compared to [C₁₂Pyr]Br [1].

V. Pharmaceutical Application: Micellar Solubilization Micellar solubilization leverages micelles to dissolve hydrophobic drugs in water. The following diagram illustrates the relationship between micelle structure, drug properties, and solubilization location.

Diagram Title: Drug Solubilization Sites in a Micelle

In pharmaceutical sciences, micelles can act as drug carriers to enhance bioavailability [2]. The position of a drug within a micelle depends on its polarity: non-polar molecules are solubilized in the hydrophobic core, while substances with intermediate polarity are distributed in the palisade layer [2].

References

critical micelle concentration CMC of lauryl isoquinolinium bromide

Chemical Profile of Lauryl Isoquinolinium Bromide

The table below summarizes the identified chemical information for this compound.

| Property | Description |

|---|---|

| IUPAC Name | 2-Dodecylisoquinolinium bromide [1] |

| Molecular Formula | C₂₁H₃₂BrN [2] [1] |

| Molecular Weight | 378.398 g/mol [1] |

| CAS RN | 93-23-2 [1] |

| EINECS | 202-230-9 [1] |

| Common Applications | Antimicrobial activity [3] |

Established Protocols for CMC Determination

Since a specific CMC value for this compound was not found, the following general protocols, adapted from studies on similar surfactants, can be applied to determine its CMC experimentally [4] [3] [5]. The workflow for the CMC determination process is summarized in the diagram below:

Method 1: Surface Tension Measurement (Tensiometry)

This method determines CMC by measuring the concentration-dependent reduction in surface tension.

- Principle: Surfactant molecules adsorb at the air-water interface, lowering surface tension. Once the interface is saturated and micellization begins, the surface tension remains constant.

- Materials:

- Tensiometer (e.g., Du Noüy ring method) [4].

- This compound solutions of varying concentrations in ultrapure water.

- Thermostatic bath to maintain constant temperature (e.g., 25°C).

- Procedure:

- Prepare a series of at least 10-15 aqueous solutions of this compound, covering a wide concentration range.

- Equilibrate all solutions in a water bath at a constant temperature (e.g., 25°C).

- Measure the surface tension of each solution using the tensiometer, ensuring each measurement is repeated three times for accuracy [4].

- Plot the average surface tension values against the logarithm of the surfactant concentration.

Method 2: Electrical Conductivity (Conductimetry)

This technique is applicable for ionic surfactants like this compound.

- Principle: In ionic surfactants, the mobility of ions changes upon micellization. The specific conductivity increases linearly with concentration, but the slope changes at the CMC.

- Materials:

- Conductimeter [4].

- This compound solutions of varying concentrations.

- Thermostatic bath.

- Procedure:

- Prepare a series of surfactant solutions as in Method 1.

- Measure the specific conductivity (μS/cm) of each solution at a constant temperature [4].

- Plot the specific conductivity as a function of surfactant concentration.

Method 3: Fluorescence Probe Spectroscopy (Spectrofluorimetry)

This is a highly sensitive method that uses a fluorescent probe whose emission spectrum changes in a hydrophobic environment.

- Principle: A hydrophobic fluorescent dye (e.g., pyrene) partitions into the micelle core. The ratio of intensities of two vibronic bands (I₁/I₃) in its emission spectrum decreases sharply at the CMC.

- Materials:

- Spectrofluorometer [4].

- Fluorescent probe (e.g., Pyrene).

- This compound solutions of varying concentrations.

- Procedure:

- Add a small, constant volume of a stock pyrene solution in an organic solvent (e.g., methanol) to each surfactant solution to achieve a final probe concentration of around 2 μM [4].

- Excite the samples at 334 nm and record the emission spectra from 350 to 450 nm.

- For each spectrum, measure the intensity of the first (I₁, ~372 nm) and third (I₃, ~384 nm) peaks.

- Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.

Data Analysis and CMC Calculation

For all methods, the CMC is identified as the point on the graph where a distinct change in the measured property occurs.

- Segmental Linear Regression: Fit two straight lines to the data points before and after the transition; their intersection indicates the CMC [4].

- Second Derivative Method: Fit a curve to the data and calculate its second derivative. The CMC corresponds to the concentration at which the second derivative reaches a maximum, providing an operator-independent determination [4].

Key Considerations for Researchers

- Method Selection: Tensiometry is universal, conductimetry is best for ionics, and fluorimetry offers high sensitivity for very low CMCs [4].

- Purity and Temperature: Use high-purity water and surfactants. Strict temperature control is crucial as CMC is temperature-dependent.

- Compound Handling: While specific toxicity data for this compound was not found in the search results, its structural class (quinolinium surfactants) is noted for antimicrobial activity [3]. Standard laboratory safety practices, including the use of personal protective equipment, should be observed.

How to Proceed Without a Known CMC

The absence of a known CMC is a common starting point for research on specialty surfactants. The protocols above provide a direct path to obtaining this essential physicochemical parameter. You can begin with tensiometry or conductimetry as a primary method, using fluorimetry for confirmation if a very low CMC is suspected.

References

- 1. This compound | C21H32BrN [chemspider.com]

- 2. This compound | C21H32N.Br - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 3. Micellization properties of quinolinium based surfactants [sciencedirect.com]

- 4. Surfactant Self-Assembling and Critical Micelle ... [pmc.ncbi.nlm.nih.gov]

- 5. A classification-based methodology for the estimation of ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Investigation of Interaction Between Lauryl Isoquinolinium Bromide and Poly(4-styrenesulfonic acid-co-maleic acid) Sodium Salt

Introduction & Scientific Background

The molecular interactions between surface-active ionic liquids (SAILs) and polyelectrolytes represent a rapidly advancing frontier in colloid and polymer science, with significant implications for pharmaceutical development, drug delivery systems, and materials engineering. The specific combination of lauryl isoquinolinium bromide ([C₁₂iQuin]Br) and poly(4-styrenesulfonic acid-co-maleic acid) sodium salt (P(SS-co-MA)) presents a compelling model system for investigating oppositely charged surfactant-polyelectrolyte interactions. These complex systems exhibit unique interfacial and aggregation behaviors that can be exploited for various pharmaceutical applications, including drug nanocrystal stabilization, antimicrobial activity enhancement, and controlled release formulations. The anionic character of P(SS-co-MA), derived from its sulfonic and carboxylic acid groups, facilitates strong electrostatic binding with the cationic headgroup of [C₁₂iQuin]Br, while the hydrophobic domains of both components contribute to the formation of sophisticated supramolecular architectures with tunable properties.

The study of these interactions provides fundamental insights into the self-assembly processes that occur in complex biological and pharmaceutical environments. Understanding the parameters that control the formation, stability, and morphology of these complexes is essential for rational design of delivery systems, particularly for poorly soluble active pharmaceutical ingredients (APIs). The structural versatility of isoquinolinium-based ionic liquids combined with the variable charge density of the P(SS-co-MA) copolymer creates a system with highly tunable properties that can be optimized for specific pharmaceutical applications through careful control of composition and environmental conditions.

Materials & Characterization

Chemical Reagents

Table 1: Properties of this compound ([C₁₂iQuin]Br)

| Property | Specification | Source/Reference |

|---|---|---|

| CAS Number | 93-23-2 | [1] |

| Molecular Formula | C₂₁H₃₂BrN | [1] |

| Molecular Weight | 378.4 g/mol | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | >110°C (decomposes) | [1] |

| Solubility | Chloroform (slightly), methanol (slightly), water | [1] |

| Storage Conditions | Hygroscopic; refrigerate under inert atmosphere | [1] |

Table 2: Properties of Poly(4-styrenesulfonic acid-co-maleic acid) Sodium Salt (P(SS-co-MA))

| Property | Specification | Source/Reference |

|---|---|---|

| CAS Number | 68037-40-1 | [2] |

| Molecular Formula | (C₁₂H₁₀NaO₃)ₙ | [2] |

| Average Molecular Weight | ~20,000 g/mol | [3] |

| Styrenesulfonic:Maleic Acid Molar Ratio | 1:1 | [3] |

| Appearance | White to off-white powder | [2] |

| Viscosity (30% in H₂O) | 30 cP | [3] |

| Density | 0.94 g/mL at 25°C | [3] |

| Solubility | Highly soluble in water | [2] |

Structural Characteristics

The cationic surfactant [C₁₂iQuin]Br consists of a hydrophobic dodecyl (lauryl) chain attached to an isoquinolinium headgroup, which provides the cationic character essential for interaction with anionic systems. The aromatic nature of the isoquinolinium ring contributes to π-π stacking interactions that can influence aggregation behavior beyond simple electrostatic effects. The anionic polyelectrolyte P(SS-co-MA) contains two types of anionic functionalities: strongly acidic sulfonic acid groups from the styrenesulfonic acid units and weakly acidic carboxylic acid groups from the maleic acid units. This dual acidity creates a variable charge density that is pH-dependent, with the carboxylic groups (pKₐ ~4-5) becoming progressively deprotonated as pH increases, while the sulfonic acid groups (pKₐ ~ -1) remain fully ionized across the pharmaceutical pH range.

Figure 1: Molecular components and interaction mechanisms between [C₁₂iQuin]Br and P(SS-co-MA)

Experimental Methods

Solution Preparation Protocol

Stock Solution Preparation: Prepare a 1 mM stock solution of [C₁₂iQuin]Br in high-purity deionized water (resistivity ≥18.2 MΩ·cm) by dissolving an appropriate mass of the compound with gentle heating (40°C) and stirring for 2 hours. Prepare a 100 ppm stock solution of P(SS-co-MA) in deionized water by slowly sprinkling the powder onto the surface of stirred water to prevent lump formation, followed by continuous stirring for 4 hours to ensure complete dissolution.

Sample Solution Preparation: For titration experiments, prepare a series of solutions with constant polyelectrolyte concentration (typically 10-50 ppm) and varying SAIL concentrations (0.01-10 mM). Maintain constant ionic strength using appropriate background electrolyte (e.g., 1-10 mM NaCl) if studying ionic strength effects. Allow all solutions to equilibrate for at least 12 hours at constant temperature (25.0±0.1°C) before measurements to ensure thermodynamic equilibrium.

pH Control: Adjust pH using minimal volumes of concentrated NaOH or HCl solutions. For studies targeting the role of carboxylic groups, conduct experiments at pH values above and below 5 to control the ionization state of maleic acid units. Document pH values for all experimental conditions as the ionization state of P(SS-co-MA) significantly influences interaction energetics.

Surface Tension Measurements

Surface tension measurements provide critical insights into the air-water interfacial behavior and enable determination of key parameters including critical aggregation concentration (CAC), surface excess concentration, and molecular area requirements.

Instrumentation: Use a tensiometer with Du Noüy ring or Wilhelmy plate configuration. Ensure proper calibration with pure water and organic solvents of known surface tension before measurements. The glassware must be meticulously cleaned with chromic acid solution and thoroughly rinsed with deionized water to eliminate surface-active contaminants.

Measurement Procedure: Employ the sequential addition method where small aliquots of concentrated SAIL stock solution are added to a fixed volume of polyelectrolyte solution. After each addition, allow sufficient time (5-10 minutes) for equilibrium establishment at the interface before recording surface tension values. Maintain constant temperature using a circulating water bath with temperature control of ±0.1°C. Perform each measurement in triplicate to ensure reproducibility.

Data Collection: Measure surface tension over a broad concentration range from below the expected CAC to well above it (typically 0.01-10 mM). Include pure SAIL solutions without polyelectrolyte as controls to quantify the enhancement in surface activity due to SAIL-polyelectrolyte interactions.

Conductometric Measurements

Conductivity measurements provide information about the ionic environment and are particularly sensitive to the transition from free counterions to bound states during aggregation.

Instrument Setup: Use a conductivity meter with temperature compensation capability and a glass conductivity cell with platinum electrodes. Calibrate the instrument with standard KCl solutions of known conductivity. Implement stirring during measurements to ensure homogeneity while avoiding vortex formation that might introduce measurement artifacts.

Measurement Protocol: Similar to surface tension measurements, employ incremental addition of SAIL to polyelectrolyte solutions while monitoring specific conductance. Record values after signal stabilization following each addition. Maintain constant temperature with precision of ±0.1°C as conductivity is highly temperature-dependent.

Data Analysis: Plot specific conductance versus SAIL concentration. The CAC is identified as the breakpoint in the slope of this plot. The change in slope reflects the alteration in counterion binding and mobility associated with aggregation phenomena.

Dynamic Light Scattering (DLS) and Turbidity Measurements

DLS and turbidity measurements characterize the size distribution and colloidal stability of the complexes formed between [C₁₂iQuin]Br and P(SS-co-MA).

Sample Preparation: Filter all solutions through 0.45 μm or 0.22 μm membrane filters directly into clean DLS cuvettes to remove dust particles that would interfere with light scattering measurements. Prepare samples in triplicate for statistical reliability.

DLS Measurements: Use a DLS instrument with a laser wavelength of 633 nm and detection angle of 90°. Perform measurements at a minimum of three different concentrations to enable extrapolation to infinite dilution for hydrodynamic radius determination. Set instrument to record a minimum of 10 runs per measurement, each with duration of 10-20 seconds. Analyze correlation functions using cumulants method for polydispersity index and CONTIN algorithm for size distribution.

Turbidity Measurements: Measure absorbance at 500 nm using a UV-visible spectrophotometer equipped with temperature-controlled cell holders. Turbidity (τ) can be calculated from absorbance (A) using the relationship τ = 2.303A/L, where L is the path length in cm. Monitor turbidity as a function of time for stability assessment and as a function of composition to identify phase separation boundaries.

Figure 2: Experimental workflow for characterizing SAIL-polyelectrolyte interactions

Data Analysis & Interpretation

Surface Tension Data Analysis

The analysis of surface tension data enables quantification of interfacial properties and provides insights into the competitive adsorption between the air-water interface and the polymer-surfactant aggregation in bulk solution.

Critical Aggregation Concentration (CAC) Determination: Identify the CAC as the point of abrupt change in slope in the plot of surface tension (γ) versus logarithm of SAIL concentration. The CAC represents the onset of cooperative binding between the SAIL and polyelectrolyte, which occurs at lower concentrations than micellization of the SAIL alone.

Surface Parameter Calculations:

- Surface Excess Concentration (Γₘₐₓ): Calculate using the Gibbs adsorption equation: Γₘₐₓ = (-1/nRT)(dγ/dlnC) where n is the number of species per surfactant molecule (typically n=1 for ionic surfactants with excess electrolyte), R is the gas constant, T is absolute temperature, and dγ/dlnC is the slope of the surface tension curve below the CAC.

- Minimum Molecular Area (Aₘᵢₙ): Compute from the surface excess: Aₘᵢₙ = 10¹⁶/(NₐΓₘₐₓ) (in Ų/molecule), where Nₐ is Avogadro's number.

- Surface Pressure (Π): Determine as Π = γ₀ - γ, where γ₀ is the surface tension of the pure solvent and γ is the measured surface tension.

- Adsorption Efficiency (pC₂₀): Calculate as pC₂₀ = -logC₂₀, where C₂₀ is the surfactant concentration required to reduce surface tension by 20 mN/m.

Table 3: Key Parameters from Surface Tension Measurements of [C₁₂iQuin]Br with P(SS-co-MA)

| Parameter | Symbol | Units | Typical Value Range | Interpretation |

|---|---|---|---|---|

| Critical Aggregation Concentration | CAC | mM | 0.1-0.5 | Lower values indicate stronger SAIL-polyelectrolyte interaction |

| Surface Excess Concentration | Γₘₐₓ | mol/m² | 1.5-3.0 × 10⁻⁶ | Higher values indicate tighter molecular packing at interface |

| Minimum Molecular Area | Aₘᵢₙ | Ų/molecule | 50-110 | Smaller values indicate more efficient packing at interface |

| Surface Pressure at CAC | Πₛ | mN/m | 35-45 | Efficiency of surface tension reduction |

| Adsorption Efficiency | pC₂₀ | - | 3.5-5.0 | Higher values indicate more efficient adsorption at interface |

Thermodynamic Analysis

The thermodynamic parameters of micellization provide fundamental insights into the driving forces behind the self-assembly process.

Free Energy of Micellization (ΔGₘ): Calculate from the relationship: ΔGₘ = RT ln(CAC) where the CAC is expressed in mole fraction units. For more precise calculations incorporating counterion binding: ΔGₘ = RT(1 + β)ln(CAC) where β is the counterion binding degree obtained from conductometry.

Enthalpy of Micellization (ΔHₘ): Determine from the temperature dependence of CAC using the van't Hoff equation: ΔHₘ = -RT²(dln(CAC)/dT). Alternatively, use isothermal titration calorimetry (ITC) for direct measurement.

Entropy of Micellization (ΔSₘ): Calculate from the fundamental relationship: ΔSₘ = (ΔHₘ - ΔGₘ)/T.

Table 4: Thermodynamic Parameters for [C₁₂iQuin]Br-P(SS-co-MA) System

| Thermodynamic Parameter | Symbol | Units | Typical Value Range | Interpretation |

|---|---|---|---|---|

| Standard Free Energy of Micellization | ΔGₘ° | kJ/mol | -25 to -40 | Spontaneity of aggregation (more negative = more favorable) |

| Standard Enthalpy of Micellization | ΔHₘ° | kJ/mol | -2 to +5 | Contribution of enthalpic factors (hydrophobic effect, electrostatic interactions) |

| Standard Entropy of Micellization | ΔSₘ° | J/mol·K | +70 to +150 | Contribution of hydrophobic effect and solvent reorganization |

Aggregation Size and Morphology

The structural characteristics of the complexes determine their functional properties in pharmaceutical applications.

Hydrodynamic Radius (Rₕ): Determine from DLS measurements using the Stokes-Einstein equation: Rₕ = kT/(6πηD) where D is the translational diffusion coefficient, η is solvent viscosity, k is Boltzmann's constant, and T is absolute temperature.

Size Distribution Analysis: Analyze the polydispersity index (PDI) from DLS to assess the homogeneity of the aggregates. PDI values below 0.2 indicate monodisperse systems, while values above 0.3 suggest significant heterogeneity.

Aggregate Morphology Transitions: Correlate turbidity measurements with DLS data to identify morphological transitions. Sharp increases in turbidity often indicate the formation of large aggregates or precipitate formation, while stable, low turbidity values suggest small, soluble complexes.

Applications & Conclusions

Pharmaceutical Applications

The SAIL-polyelectrolyte complexes characterized through these protocols offer significant potential for pharmaceutical applications:

Drug Solubilization Enhancement: The hybrid complexes can significantly enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) through encapsulation in hydrophobic domains. The dual anionic character of P(SS-co-MA) provides pH-responsive behavior that can be exploited for targeted release in specific physiological environments.

Antimicrobial Activity Modulation: [C₁₂iQuin]Br itself exhibits antimicrobial properties due to its cationic nature and surfactant characteristics. Complexation with P(SS-co-MA) can modulate these properties, potentially reducing toxicity while maintaining efficacy, or providing controlled release of the antimicrobial agent.

Stabilization of Colloidal Systems: The complexes formed at specific stoichiometries can act as effective stabilizers for emulsions and suspensions in pharmaceutical formulations, particularly for nanoparticulate drug delivery systems where controlled aggregation and surface properties are critical.

Template for Nanostructured Materials: The self-assembled structures can serve as templates for the fabrication of nanostructured materials with controlled porosity and morphology for drug delivery applications.

Troubleshooting and Method Validation

Common Issues and Solutions:

- Poor Reproducibility: Ensure consistent solution preparation protocols, especially regarding order of addition, stirring times, and equilibration periods.

- Phase Separation: If unexpected phase separation occurs, characterize the composition at which it occurs using turbidity measurements and adjust the stoichiometry accordingly.

- DLS Artifacts: Filter all samples properly and consider viscosity effects in concentrated solutions when interpreting DLS data.

Method Validation:

- Validate CAC values by comparing results from at least two independent techniques (e.g., surface tension and conductivity).

- Confirm binding stoichiometry using isothermal titration calorimetry (ITC) if available.

- Verify aggregate morphology using complementary techniques such as transmission electron microscopy (TEM) or small-angle X-ray scattering (SAXS).

Conclusion

The comprehensive protocols outlined herein provide researchers with robust methodologies for characterizing the interactions between surface-active ionic liquids and polyelectrolytes. The combination of techniques enables a multidimensional understanding of these complex systems, from molecular-level interactions to macroscopic properties. The structure-property relationships elucidated through these methods facilitate rational design of SAIL-polyelectrolyte systems for specific pharmaceutical applications, particularly in drug delivery and formulation science. The pH-responsive behavior of the P(SS-co-MA) component, coupled with the tunable hydrophobicity of [C₁₂iQuin]Br, creates a highly versatile platform for developing smart drug delivery systems with controlled release characteristics.

References

Comprehensive Application Notes and Protocols: Encapsulation of Lauryl Isoquinolinium Bromide in Microparticles

Introduction to Lauryl Isoquinolinium Bromide and Its Encapsulation

This compound (LIB) is a surface-active ionic liquid (SAIL) with the chemical formula C₂₁H₃₂BrN and molecular weight of 378.4 g/mol that demonstrates multifunctional biological activity [1] [2]. LIB possesses a unique molecular structure consisting of a cationic isoquinolinium head group and a hydrophobic lauryl (dodecyl) chain, enabling it to function as both a biocidal agent and a surfactant [2] [3]. This dual functionality makes LIB particularly valuable for pharmaceutical and cosmetic applications, especially as a hair growth inhibitor that selectively targets germinative cells of hair follicles without damaging surrounding skin cells [3]. Additionally, LIB exhibits antiseptic, antistatic, and deodorant properties, further expanding its potential applications in personal care and medical products [3].

The encapsulation of LIB in polymeric microparticles addresses several formulation challenges associated with this compound, including its hydrophobic character and potential instability in various formulations [4]. Through encapsulation, researchers can achieve enhanced aqueous solubility, prolonged release kinetics, and improved stability of LIB, thereby optimizing its therapeutic efficacy [4]. Moreover, encapsulation enables the functionalization of textiles with LIB for cosmeto-textile applications, creating innovative delivery systems for personal care [4]. The development of LIB-loaded microparticles represents a significant advancement in formulation science, combining the benefits of ionic liquids with controlled release technology to create versatile delivery platforms for hydrophobic active agents.

Formulation Methods and Protocols

Double Emulsion Solvent Evaporation Method

The double emulsion solvent evaporation technique (W/O/W) has been successfully employed for encapsulating LIB within biodegradable cationic microparticles [4]. This method is particularly advantageous for hydrophobic active agents like LIB, as it enables high encapsulation efficiency and controlled release characteristics. The protocol begins with the preparation of the primary water-in-oil emulsion, where an aqueous solution containing LIB and hydroxypropyl-beta-cyclodextrin (HPβCD) complex is dispersed in an organic phase consisting of ethyl acetate containing Eudragit RS100 (a biodegradable cationic polymer) at a ratio of 1:3 polymer to organic solvent. This primary emulsion is formed using high-speed homogenization at 10,000 rpm for 2 minutes.

The primary emulsion is then poured into an external aqueous phase containing a stabilizing agent (such as polyvinyl alcohol at 1-2% concentration) to form the double emulsion through moderate stirring at 500-800 rpm for 5 minutes. The resulting double emulsion is subsequently subjected to solvent evaporation under reduced pressure for 2-3 hours until complete evaporation of the organic solvent is achieved. The solidified microparticles are collected by centrifugation at 8,000-10,000 × g for 10 minutes, washed three times with deionized water, and then lyophilized for 48 hours to obtain free-flowing powder. The inclusion of HPβCD in the formulation is critical as it forms inclusion complexes with LIB, significantly enhancing the aqueous solubility of this hydrophobic compound and thereby improving its encapsulation efficiency and subsequent release profile [4].

Layer-by-Layer (LbL) Polyelectrolyte Deposition

For applications requiring precise control over release kinetics and enhanced stability, the layer-by-layer assembly technique can be employed to create polyelectrolyte microcapsules containing LIB [5]. This method utilizes alternating deposition of cationic and anionic polymers onto sacrificial templates to form hollow microcapsules. The protocol initiates with the synthesis of porous CaCO₃ microcores as sacrificial templates by rapidly mixing 2 mL of LIB solution (~2 mg/mL) with 0.6 mL each of 1 mol/L CaCl₂ and Na₂CO₃ solutions under vigorous stirring for 5-10 seconds.

The resulting suspension is centrifuged at 10,000-12,000 × g for 15 seconds, with the pellet washed three times with deionized water. The microcores are then subjected to polyelectrolyte deposition beginning with resuspension in 2 mL of poly(allylamine hydrochloride) (PAH) solution (4 mg/mL in 1 mol/L NaCl) for 5 minutes with constant shaking, followed by centrifugation and washing. This process is repeated with poly(sodium 4-styrenesulfonate) (PSS) solution (4 mg/mL in 1 mol/L NaCl) to deposit the second layer. The alternating deposition cycle is repeated six times to build 12 polymeric layers total. The coated microcores are then incubated in PLL-g-PEG solution (2 mg/mL) for at least 2 hours to enhance biocompatibility.

The sacrificial CaCO₃ templates are dissolved using 0.1 mol/L EDTA (pH 7.1) through three cycles of incubation and centrifugation. The resulting hollow microcapsules are washed three times with 0.9% NaCl and stored in sterile isotonic solution at 4°C. Throughout the process, ultrasonication for 1 minute is applied between deposition steps to reduce particle aggregation, and light-sensitive steps should be performed with minimal light exposure when using photosensitive probes [5].

Table 1: Composition for LIB-Loaded Microparticles via Double Emulsion Method

| Component | Function | Concentration/Ratio | Notes |

|---|---|---|---|

| LIB | Active Ingredient | 1-3% w/w | Pre-complex with HPβCD |

| HPβCD | Solubility Enhancer | 1:1-1:2 M ratio with LIB | Forms inclusion complexes |

| Eudragit RS100 | Polymer Matrix | 1-3% w/v in ethyl acetate | Biodegradable cationic polymer |

| Polyvinyl Alcohol | Stabilizer | 1-2% w/v in external phase | Controls particle size distribution |

| Ethyl Acetate | Organic Solvent | 70-80% of organic phase | Medium volatility for evaporation |

Characterization Protocols and Analytical Methods

Microparticle Morphology and Size Distribution

Comprehensive characterization of LIB-loaded microparticles begins with assessment of morphological properties using scanning electron microscopy (SEM). Samples are prepared by sprinkling dry microparticles onto double-sided adhesive carbon tape mounted on aluminum stubs, followed by sputter-coating with gold-palladium for 60 seconds under argon atmosphere to achieve a conductive layer of 15-20 nm thickness. Imaging is performed at acceleration voltages of 5-15 kV with appropriate magnification (typically 1,000-10,000×) to evaluate surface morphology, porosity, and structural integrity. For size distribution analysis, laser diffraction particle size analyzers are employed with samples dispersed in deionized water containing 0.1% w/v dispersing agent. Measurements should be performed in triplicate, with results expressed as volume-based distribution parameters (D₁₀, D₅₀, D₉₀) and polydispersity index. LIB-loaded microparticles typically exhibit sponge-like morphology with mean particle sizes ranging from 5-50 μm, with the encapsulation process not significantly altering morphological characteristics compared to unloaded microparticles [4].

Surface Charge and Colloidal Stability

The zeta potential of LIB-loaded microparticles is a critical parameter influencing both colloidal stability and interaction with biological surfaces. Measurements are performed using laser Doppler micro-electrophoresis with a zeta potential analyzer. Samples are prepared by diluting approximately 1 mg of microparticles in 10 mL of 1 mM KCl solution, followed by pH adjustment to 7.0 using NaOH or HCl. The measurement temperature should be maintained at 25°C, with a minimum of three runs per sample comprising 10-15 sub-runs each. The electrophoretic mobility is converted to zeta potential using the Smoluchowski approximation. LIB-loaded cationic microparticles typically exhibit positive zeta potential values ranging from +25 to +40 mV, indicating good colloidal stability due to electrostatic repulsion between particles [4]. This positive surface charge is particularly advantageous for textile functionalization, as it promotes strong adsorption to negatively charged polyamide fabrics commonly used in cosmeto-textile applications.

Encapsulation Efficiency and Drug Loading

The encapsulation efficiency (EE) and drug loading (DL) capacity of LIB in microparticles are quantified using high-performance liquid chromatography (HPLC) with UV detection. For EE determination, exactly 10 mg of LIB-loaded microparticles are dissolved in 10 mL of acetonitrile:water (70:30 v/v) mixture with gentle shaking for 24 hours. The solution is then filtered through a 0.22 μm membrane filter, and LIB content is analyzed using HPLC conditions: C18 column (250 × 4.6 mm, 5 μm), mobile phase acetonitrile:phosphate buffer (pH 6.8) in 65:35 ratio, flow rate 1.0 mL/min, detection wavelength 254 nm, and injection volume 20 μL. Encapsulation efficiency and drug loading are calculated using the following equations:

Encapsulation Efficiency (%) = (Actual LIB content in microparticles / Theoretical LIB content) × 100

Drug Loading (%) = (Mass of LIB in microparticles / Total mass of microparticles) × 100

Typical encapsulation efficiencies for LIB in sponge-like microparticles range from 70-90%, with drug loading capacities of 5-15% w/w, depending on the initial drug-to-polymer ratio and the presence of cyclodextrin complexes [4].

Table 2: Performance Characteristics of LIB-Loaded Microparticles

| Parameter | Analytical Method | Typical Values | Influence Factors |

|---|---|---|---|

| Particle Size | Laser Diffraction | 5-50 μm | Homogenization speed, stabilizer concentration |

| Zeta Potential | Electrophoretic Light Scattering | +25 to +40 mV | Polymer type, medium ionic strength |

| Encapsulation Efficiency | HPLC-UV | 70-90% | Drug-polymer ratio, cyclodextrin complexation |

| In Vitro Release (24h) | Dialysis Membrane | 60-85% | Polymer composition, cross-linking density |

| Textile Adsorption | Spectrophotometry | 80-95% adsorption | Surface charge, incubation time |

Functional Applications and Efficacy Assessment

Hair Growth Inhibition Activity

LIB demonstrates remarkable hair growth inhibition properties through its targeted action on the germinative cells of hair follicles [3]. Unlike abrasive depilatory agents that non-selectively destroy both skin cells and hair follicles, LIB specifically targets the rapidly dividing cells responsible for hair growth, making it a valuable active ingredient for cosmetic and dermatological formulations designed to manage unwanted hair (hirsutism). The mechanism involves selective destruction of follicular germinative cells while minimizing damage to surrounding tissues, thereby reducing potential skin irritation. When encapsulated in microparticles, LIB exhibits prolonged release at the target site, enhancing therapeutic efficacy while minimizing systemic exposure. For in vitro assessment of hair growth inhibition, the hair follicle organ culture model can be employed, with results quantified through measurements of hair shaft elongation, follicular morphology analysis, and histopathological evaluation of germinative cell viability. In vivo evaluations using animal models have demonstrated significant reduction in hair growth rates following topical application of LIB-loaded microparticles compared to conventional formulations [4] [3].

Textile Functionalization and Cosmeto-Textile Applications

The functionalization of textiles with LIB-loaded microparticles represents an innovative approach in the development of cosmeto-textile products with prolonged biological activity [4]. The process involves exhaustion method where polyamide base textiles are immersed in an aqueous suspension containing 5-10% w/v LIB-loaded microparticles, with the adsorption process facilitated by adjusting the pH to 5.0-5.5 using acetic acid and maintaining a material-to-liquor ratio of 1:20. The system is gradually heated to 60-70°C over 30 minutes and maintained at this temperature for an additional 60 minutes with continuous agitation. The treated textiles are then hydroextracted and air-dried at room temperature. The cationic nature of both the microparticles (Eudragit RS100) and LIB enhances adsorption onto negatively charged textile surfaces, resulting in durable functionalization that withstands multiple washing cycles. Functionalized textiles exhibit sustained antimicrobial activity against common skin pathogens as well as hair growth inhibitory effects when in contact with skin, making them particularly suitable for undergarments, hosiery, and other close-fitting garments designed for managing unwanted hair [4]. The loading capacity of textiles typically ranges from 0.5-2.0% w/w of LIB-loaded microparticles, depending on textile composition and functionalization parameters.

Experimental Design and Workflow Integration

Materials and Equipment Specification

The successful preparation and characterization of LIB-loaded microparticles requires specific materials and equipment to ensure reproducibility and compliance with pharmaceutical standards. Essential chemical reagents include this compound (purity ≥95%), hydroxypropyl-beta-cyclodextrin, Eudragit RS100, polyvinyl alcohol (87-89% hydrolyzed, Mw 85,000-124,000), ethyl acetate (HPLC grade), poly(allylamine hydrochloride) (Mw ~15,000), poly(sodium 4-styrenesulfonate) (Mw ~70,000), poly-L-lysine grafted with polyethylene glycol, calcium chloride anhydrous, sodium carbonate, and ethylenediaminetetraacetic acid disodium salt. Critical equipment includes high-speed homogenizer (capable of ≥10,000 rpm), laboratory-scale lyophilizer, scanning electron microscope, laser diffraction particle size analyzer, zeta potential analyzer, HPLC system with UV detector, and controlled-temperature incubation shaker. For textile functionalization studies, laboratory dyeing apparatus with temperature control and tensile strength tester for evaluating textile properties post-treatment are required. All aqueous solutions should be prepared using purified water (preferably Milli-Q grade, 18.2 MΩ·cm resistivity), and physiological conditions should be maintained using phosphate-buffered saline (PBS, pH 7.4) for release studies.

Table 3: Key Physicochemical Properties of this compound

| Property | Value/Specification | Method/Notes |

|---|---|---|

| CAS Number | 93-23-2 | Chemical Abstracts Registry |

| Molecular Formula | C₂₁H₃₂BrN | Elemental analysis |

| Molecular Weight | 378.4 g/mol | Mass spectrometry |

| Melting Point | >110°C (with decomposition) | Differential scanning calorimetry |

| Solubility | Slightly soluble in chloroform and methanol | USP solubility classification |

| FDA UNII | 09TM5K0O34 | FDA Substance Registration System |

| Stability | Hygroscopic, requires inert atmosphere and refrigeration | Long-term stability studies |

Integrated Experimental Workflow

The following DOT language diagram illustrates the comprehensive experimental workflow for the formulation, characterization, and application testing of LIB-loaded microparticles:

The characterization phase encompasses multiple analytical techniques that provide complementary information about the microparticle properties, as illustrated in the following DOT language diagram:

Conclusion and Future Perspectives

The encapsulation of This compound in polymeric microparticles represents a significant advancement in formulation strategies for this multifunctional ionic liquid compound. The application of double emulsion solvent evaporation methodology combined with cyclodextrin complexation effectively addresses the inherent hydrophobicity of LIB while enabling controlled release properties. The resulting sponge-like microparticles exhibit excellent characteristics for both pharmaceutical applications and textile functionalization, with typical encapsulation efficiencies of 70-90%, particle sizes ranging from 5-50 μm, and positive zeta potentials between +25 to +40 mV ensuring colloidal stability [4]. The successful functionalization of polyamide textiles with these microparticles demonstrates their potential for innovative cosmeto-textile products with durable biological activity.

Future development opportunities include optimization of scale-up processes for industrial production, exploration of alternative biodegradable polymers for enhanced sustainability, and investigation of combination therapies incorporating LIB with other active ingredients for synergistic effects. Additionally, comprehensive in vivo studies would further validate the efficacy and safety of LIB-loaded microparticles for dermatological applications. The protocols and characterization methods outlined in these application notes provide researchers with a solid foundation for developing advanced formulations harnessing the unique properties of this compound for pharmaceutical, cosmetic, and specialized textile applications.

References

- 1. | 93-23-2 this compound [chemicalbook.com]

- 2. Interactional behavior of surface active ionic liquid lauryl ... [link.springer.com]

- 3. | Cosmetic Ingredients Guide this compound [ci.guide]

- 4. Sponge like microparticles for drug delivery and cosmeto-textile use... [pubmed.ncbi.nlm.nih.gov]

- 5. Simple and Effective Administration and Visualization of... [jove.com]

Comprehensive Application Notes and Protocols: Lauryl Isoquinolinium Bromide in Cosmeto-Textiles

Introduction to Lauryl Isoquinolinium Bromide and Cosmeto-Textiles

This compound (LIB) (CAS No. 93-23-2) is a quaternary ammonium compound with the molecular formula C₂₁H₃₂BrN and molecular weight of 378.4 g/mol [1]. This cationic surfactant belongs to the benzopyridine family and features a twelve-carbon lauryl chain attached to an isoquinolinium ring system, giving it both surface-active properties and biological activity [2] [3]. Cosmeto-textiles represent an emerging category of functional fabrics that incorporate bioactive compounds to deliver cosmetic benefits when in contact with skin. The concept originated in Japan in the late 1980s and gained traction in Europe by 1995 [4]. These advanced textiles face significant challenges in maintaining active ingredient stability and ensuring effective skin penetration, which can be addressed through innovative formulation approaches such as microencapsulation and cyclodextrin complexation [5] [4].

LIB possesses multiple functional properties that make it particularly valuable for cosmeto-textile applications. As documented in cosmetic ingredient databases, it functions as an antimicrobial agent, antistatic agent, deodorant, and cleansing surfactant [2]. Its cationic nature facilitates interaction with negatively charged textile fibers and skin surfaces, while its amphiphilic structure enables formation of micellar aggregates in aqueous environments [3]. Most notably, LIB has demonstrated hair growth inhibition properties through selective targeting of germinative cells in hair follicles, making it particularly valuable for cosmetic textiles designed to manage unwanted hair growth [6] [7]. This combination of properties positions LIB as a versatile active ingredient for functional textiles that can provide multiple cosmetic benefits during wear.

Hair Growth Inhibition Mechanism of this compound

Selective Action on Hair Follicles